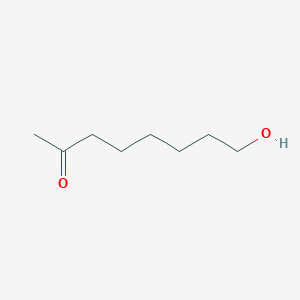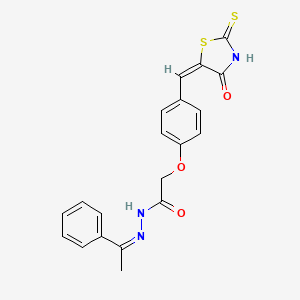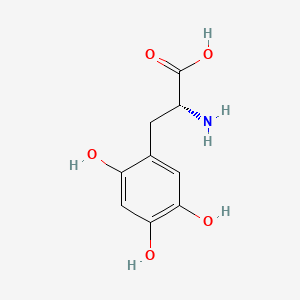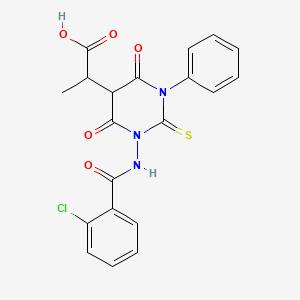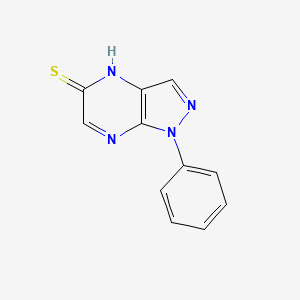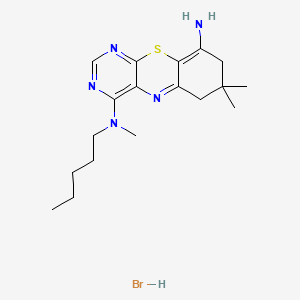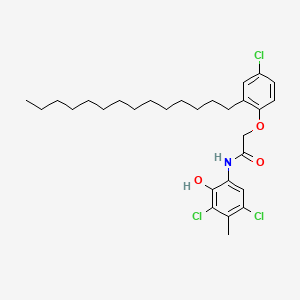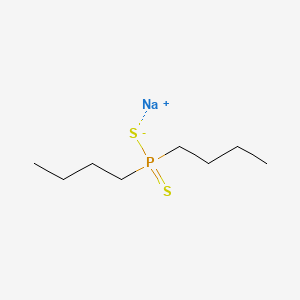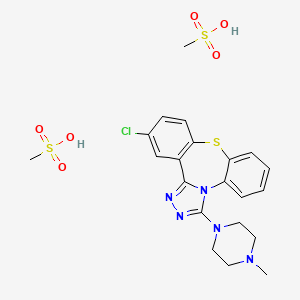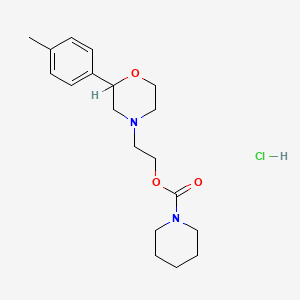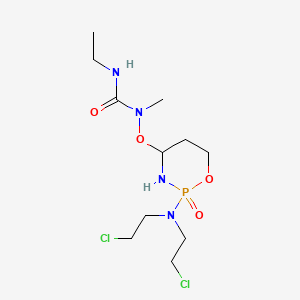
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N'-ethyl-N-methyl-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of the P-oxide group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
準備方法
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide involves several steps. The primary synthetic route includes the reaction of bis(2-chloroethyl)amine with a suitable urea derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can yield simpler derivatives .
科学的研究の応用
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with DNA replication. Industrial applications include its use as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of this compound involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapies. The P-oxide group enhances its stability and reactivity, allowing it to effectively target and disrupt cellular processes .
類似化合物との比較
Compared to other similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include other urea derivatives and bis(2-chloroethyl)amine-based compounds. the presence of the tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group provides distinct chemical properties and reactivity, making it a valuable compound for specific applications .
特性
CAS番号 |
81733-16-6 |
|---|---|
分子式 |
C11H23Cl2N4O4P |
分子量 |
377.20 g/mol |
IUPAC名 |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-3-ethyl-1-methylurea |
InChI |
InChI=1S/C11H23Cl2N4O4P/c1-3-14-11(18)16(2)21-10-4-9-20-22(19,15-10)17(7-5-12)8-6-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,19) |
InChIキー |
HUUSONQVVVTSKO-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(C)OC1CCOP(=O)(N1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



